Cas no 865854-97-3 (5-Mercapto-1,2,3-thiadiazole sodiumsalt)

5-Mercapto-1,2,3-thiadiazole sodiumsalt 化学的及び物理的性質

名前と識別子

-

- 5-Mercapto-1,2,3-thiadiazole sodium salt dihydrate

- 1,2,3-Thiadiazole-5-thiol, sodium salt, dihydrate

- sodium,thiadiazole-5-thiolate,dihydrate

- I09-0057

- sodium 1,2,3-thiadiazole-5-thiolate dihydrate

- sodium 5-thiadiazolethiolate dihydrate

- 1,2,3-Thiadiazole-5-thiol,sodium salt, dihydrate (9CI)

- Sodium 1,2,3-thiadiazole-5-thiolate

- FT-0658196

- sodium;thiadiazole-5-thiolate;dihydrate

- DTXSID90635643

- 865854-97-3

- AKOS015897410

- Sodium 1,2,3-thiadiazole-5-thiolate--water (1/1/2)

- A841727

- 5-Mercapto-1,2,3-thiadiazole sodiumsalt

-

- インチ: 1S/C2H2N2S2.Na/c5-2-1-3-4-6-2;/h1,5H;/q;+1/p-1

- InChIKey: FAFWLBDDIWJVHS-UHFFFAOYSA-M

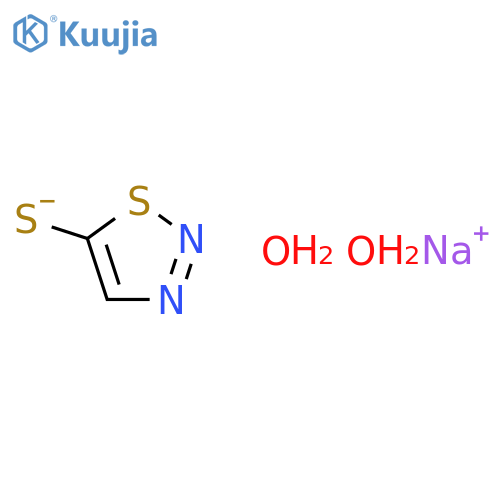

- ほほえんだ: O.O.[Na+].[S-]C1=CN=NS1

計算された属性

- せいみつぶんしりょう: 175.96900

- どういたいしつりょう: 175.969

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 53

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 57A^2

- ひょうめんでんか: 0

じっけんとくせい

- ゆうかいてん: 254-256ºC(DEC.)

- PSA: 97.78000

- LogP: 0.96590

5-Mercapto-1,2,3-thiadiazole sodiumsalt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M245520-250mg |

5-Mercapto-1,2,3-thiadiazole sodiumsalt |

865854-97-3 | 250mg |

$ 700.00 | 2022-06-04 | ||

| TRC | M245520-100mg |

5-Mercapto-1,2,3-thiadiazole sodiumsalt |

865854-97-3 | 100mg |

$ 355.00 | 2022-06-04 | ||

| TRC | M245520-50mg |

5-Mercapto-1,2,3-thiadiazole sodiumsalt |

865854-97-3 | 50mg |

$ 215.00 | 2022-06-04 |

5-Mercapto-1,2,3-thiadiazole sodiumsalt 関連文献

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

5-Mercapto-1,2,3-thiadiazole sodiumsaltに関する追加情報

Recent Advances in the Study of 5-Mercapto-1,2,3-thiadiazole Sodium Salt (CAS: 865854-97-3) in Chemical Biology and Pharmaceutical Research

5-Mercapto-1,2,3-thiadiazole sodium salt (CAS: 865854-97-3) is a sulfur-containing heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. Recent studies have explored its potential applications in drug discovery, enzyme inhibition, and antimicrobial activity, highlighting its versatility as a pharmacophore. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent advancements in synthetic chemistry have enabled the efficient production of 5-Mercapto-1,2,3-thiadiazole sodium salt, with improved yields and purity. Researchers have optimized reaction conditions, such as temperature and solvent selection, to enhance the scalability of its synthesis. These developments are critical for facilitating its use in large-scale pharmaceutical applications and ensuring consistent quality for research purposes.

In the realm of drug discovery, 5-Mercapto-1,2,3-thiadiazole sodium salt has demonstrated promising inhibitory effects against various enzymes, including carbonic anhydrases and proteases. Structural-activity relationship (SAR) studies have revealed that the thiadiazole ring and the mercapto group play pivotal roles in binding to enzyme active sites, making it a valuable scaffold for designing novel inhibitors. Computational modeling and X-ray crystallography have further elucidated these interactions, providing a foundation for rational drug design.

Antimicrobial research has also highlighted the potential of 5-Mercapto-1,2,3-thiadiazole sodium salt as a broad-spectrum agent. In vitro studies have shown its efficacy against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Mechanistic studies suggest that its activity may be linked to the disruption of microbial cell membranes and interference with essential metabolic pathways. These findings position it as a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Beyond its biological activities, 5-Mercapto-1,2,3-thiadiazole sodium salt has been investigated for its role in chemical biology as a versatile building block. Its ability to participate in click chemistry reactions and form stable conjugates with biomolecules has expanded its utility in bioconjugation and probe development. Researchers have leveraged these properties to create fluorescent tags and affinity probes for studying protein interactions and cellular processes.

In conclusion, 5-Mercapto-1,2,3-thiadiazole sodium salt (CAS: 865854-97-3) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its synthetic accessibility, diverse biological activities, and adaptability as a chemical tool underscore its value in advancing drug discovery and understanding biological systems. Future research should focus on optimizing its pharmacokinetic properties and exploring its therapeutic applications in vivo to fully realize its potential.

865854-97-3 (5-Mercapto-1,2,3-thiadiazole sodiumsalt) 関連製品

- 2027934-61-6(Heptane, 3-(bromomethyl)-5-methoxy-2-methyl-)

- 2228827-75-4(2-amino-1-(2,2-dimethylthiolan-3-yl)propan-1-one)

- 2229441-11-4(methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate)

- 1448076-05-8(N-2-(1H-pyrrol-1-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 380476-87-9(3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide)

- 1607439-14-4(methyl 3-(pyrrolidin-2-yl)formamidopropanoate)

- 32818-06-7((2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid)

- 1805746-60-4(2-Chloro-4-formylphenylhydrazine)

- 1216104-44-7(2,6-dimethylimidazo[1,2-a]pyridin-3-amine)

- 89639-43-0(3-chlorocyclobutane-1,1-dicarboxylic acid)